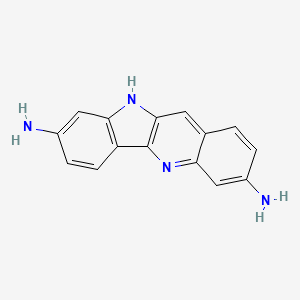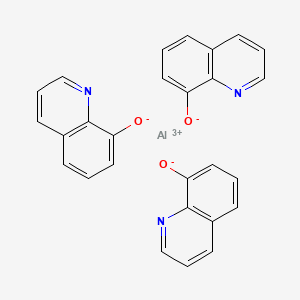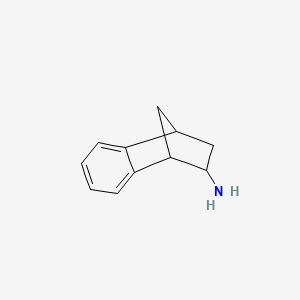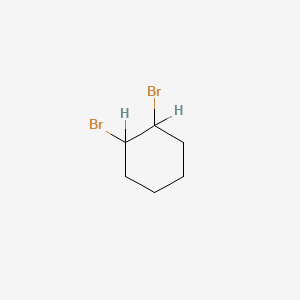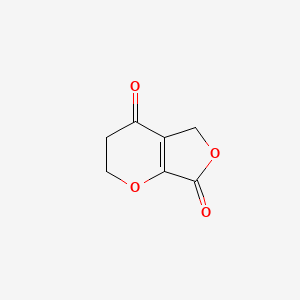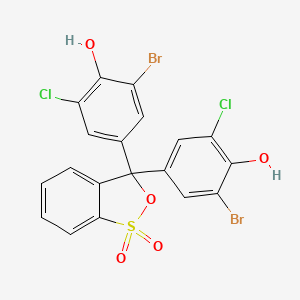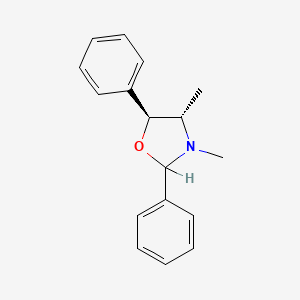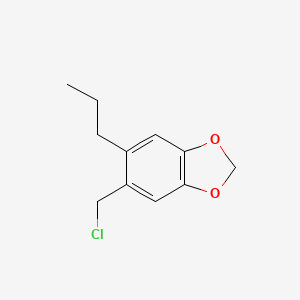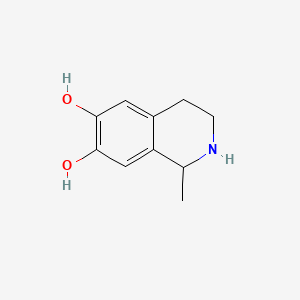
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
概要
説明
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with high pharmacological potential . It is known to demonstrate neuroprotective activity . It has been found to produce an antidepressant-like effect similar to imipramine when administered systemically in rats . 1MeTIQ is a reversible short-acting moderate inhibitor of MAO A/B .
Molecular Structure Analysis
The molecular formula of 1-Methyl-1,2,3,4-tetrahydroisoquinoline is C10H13N . The average mass is 147.217 Da and the monoisotopic mass is 147.104797 Da .Physical And Chemical Properties Analysis
1-Methyl-1,2,3,4-tetrahydroisoquinoline is a colorless to pale yellow liquid . It has an assay of ≥97% (GC) and should be stored at 2-8°C .科学的研究の応用
Neuroprotective Agent
1MeTIQ has been recognized for its neuroprotective properties. It’s been shown to antagonize the behavioral syndrome produced by well-known neurotoxins like MPTP and rotenone . This suggests its potential use in treating neurodegenerative diseases such as Parkinson’s disease, where it could help protect neurons from damage.
Antidepressant Effects
Research indicates that 1MeTIQ may have antidepressant-like effects. It has been compared to imipramine, a known antidepressant, and shown to produce similar outcomes following systemic administration in rats . This points to its potential application in the treatment of depression.
Monoamine Oxidase (MAO) Inhibition
1MeTIQ is a moderate inhibitor of MAO A/B, which are enzymes that break down neurotransmitters in the brain . By inhibiting these enzymes, 1MeTIQ could help maintain higher levels of neurotransmitters, which is beneficial in conditions like depression and anxiety.
Attenuation of Craving in Substance Abuse
The compound has shown promise in combating substance abuse. Specifically, it has been reported to attenuate craving in cocaine self-administered rats . This antiaddictive property could be valuable in developing therapies for addiction.
Dopamine Metabolism
1MeTIQ affects dopamine metabolism, which is crucial in many neurological processes . Its role in dopamine metabolism suggests it could be used to manage diseases where dopamine is implicated, such as schizophrenia or attention deficit hyperactivity disorder (ADHD).
Prevention of Neurotoxicity
Studies suggest that 1MeTIQ may play a role in preventing neurotoxicity related to MAO activity in the brain . This could have implications for a range of neurological conditions where neurotoxicity is a factor.
作用機序
Target of Action
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant . The primary targets of 1MeTIQ are the monoamine oxidase (MAO) enzymes .
Mode of Action
1MeTIQ acts as a reversible short-acting moderate inhibitor of MAO A/B . It prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins . It also acts as an antidopaminergic agent .
Biochemical Pathways
1MeTIQ is synthesized from 2-phenylethylamine (PEA) and pyruvate by the 1MeTIQ-synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Pharmacokinetics
It is known that 1metiq is enzymatically formed in the brain . This suggests that it may have good bioavailability in the central nervous system.
Result of Action
1MeTIQ demonstrates neuroprotective activity . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) . It also produces an antidepressant-like effect similar to the effect of imipramine .
Action Environment
The action of 1MeTIQ is influenced by the brain environment. It is synthesized in the brain and acts on targets within the brain . Environmental factors that affect the brain, such as oxidative stress, could potentially influence the action, efficacy, and stability of 1MeTIQ .
特性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRKLUSXDYATLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862117 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Salsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
525-72-4 | |
| Record name | (RS)-Salsolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALSOLINOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51619CO22Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-Salsolinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the neuroprotective potential of salsolinol enantiomers?
A2: Interestingly, recent in vitro studies have shown that both the R and S enantiomers of salsolinol, when isolated from the racemic mixture, exhibit neuroprotective properties in human dopaminergic SH-SY5Y neuroblastoma cells at a concentration of 50 μM. [] This finding suggests a potential dual role of salsolinol in neuronal survival, depending on its enantiomeric form and concentration. Moreover, N-methyl-(R)-salsolinol did not show toxicity towards SH-SY5Y cells up to a concentration of 750 μM. [] Molecular docking studies also indicate distinct binding affinities of salsolinol enantiomers to dopamine D2 receptors, suggesting different pharmacological profiles. [] Further research is crucial to understand the therapeutic potential of these enantiomers and their potential applications in Parkinson's disease treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


